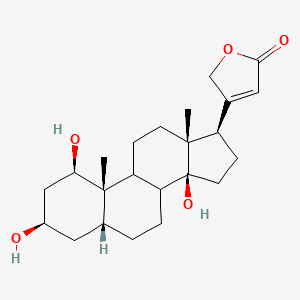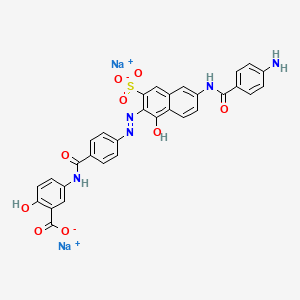
2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a diethylamino group, a dimethoxyphenyl group, and an octanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Octanol Backbone: This step involves the synthesis of the octanol backbone through a series of reactions, such as Grignard reactions or aldol condensations.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, using reagents like dimethoxybenzene and appropriate catalysts.
Attachment of the Diethylamino Group: The diethylamino group is attached via nucleophilic substitution reactions, often using diethylamine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Diethylamino-4-(2,5-dimethoxyphenyl)-4-octanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in the presence of a bromine atom and an ethylamine backbone.
2,5-Dimethoxy-4-bromophenethylamine: Another compound with a similar structure, differing in the substitution pattern on the phenyl ring.
Propiedades
| 65424-59-1 | |
Fórmula molecular |
C20H36ClNO3 |
Peso molecular |
374.0 g/mol |
Nombre IUPAC |
[4-(2,5-dimethoxyphenyl)-4-hydroxyoctan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C20H35NO3.ClH/c1-7-10-13-20(22,15-16(4)21(8-2)9-3)18-14-17(23-5)11-12-19(18)24-6;/h11-12,14,16,22H,7-10,13,15H2,1-6H3;1H |
Clave InChI |
QOZPKTMLMFRFFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(C)[NH+](CC)CC)(C1=C(C=CC(=C1)OC)OC)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)

![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)

